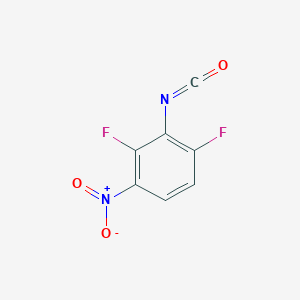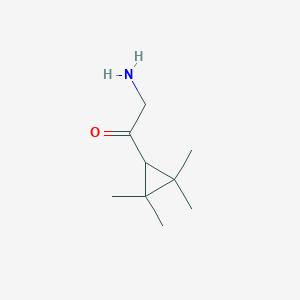
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and an amino group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, substituted amines, and imines or enamines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用机制
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(2,2-dimethylcyclopropyl)ethan-1-one: This compound has fewer methyl groups on the cyclopropyl ring, resulting in different steric and electronic properties.
2-Amino-1-(2,2,3-trimethylcyclopropyl)ethan-1-one: The presence of three methyl groups on the cyclopropyl ring alters its reactivity and interaction with biological targets.
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)propan-1-one: The substitution of the ethanone backbone with a propanone backbone changes the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5,10H2,1-4H3 |
InChI 键 |
NOHOJIQUGNQXFV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C(=O)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
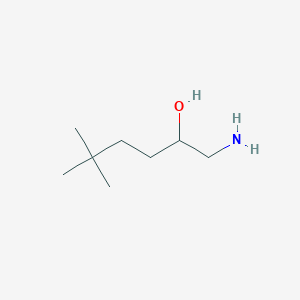
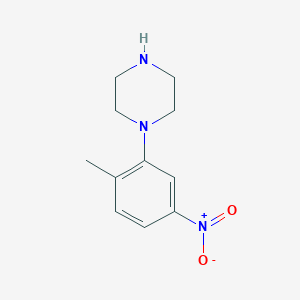
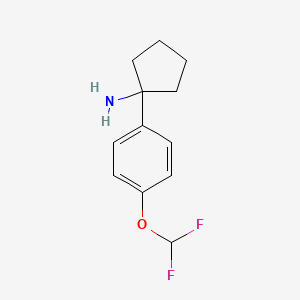
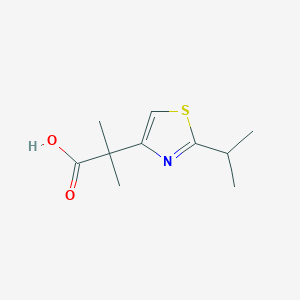

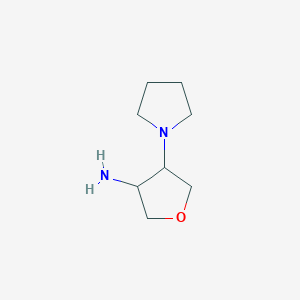
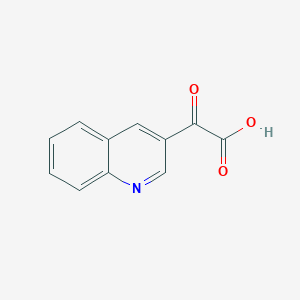

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

